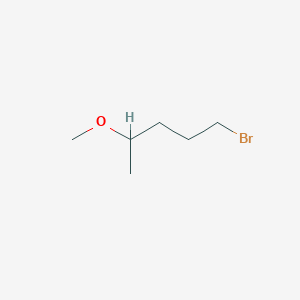

1-Bromo-4-methoxypentane

Description

Contextualization within Halogenated Ethers and Alkyl Halides Research

1-Bromo-4-methoxypentane belongs to the classes of alkyl halides and halogenated ethers. smolecule.comenaminestore.com Alkyl halides are foundational to organic chemistry, serving as key precursors for a wide array of functional group transformations due to the polar carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. patsnap.comijrpr.com They are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, making them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. patsnap.comijrpr.com

Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. They are generally less reactive than many other functional groups but are significant as solvents and as structural motifs in many natural products and synthetic compounds, including pharmaceuticals. The presence of both functionalities in this compound provides a versatile platform for synthetic chemists to introduce a methoxypentyl fragment into a target molecule or to perform sequential reactions exploiting the differential reactivity of the two groups.

Significance in Contemporary Organic Synthesis and Chemical Sciences

The primary significance of this compound in modern organic synthesis lies in its role as a versatile synthetic intermediate. smolecule.com The presence of the bromine atom allows it to readily participate in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: The bromide ion is an excellent leaving group, facilitating Sₙ2 reactions. Various nucleophiles can displace the bromine atom to form a range of new compounds. For example, reaction with alkoxides yields different ethers, while reaction with thiolates produces thioethers, and reaction with amines leads to the formation of substituted amines. smolecule.com These reactions are fundamental for constructing more complex molecular architectures.

Elimination Reactions: In the presence of a strong, sterically hindered base such as potassium tert-butoxide, this compound can undergo an E2 elimination reaction to form an alkene, predominantly 4-methoxypent-1-ene. smolecule.com

The utility of this compound extends to its application as a building block for specialty chemicals and in materials science. smolecule.com Its specific chain length and the placement of the methoxy (B1213986) group can influence the physical and chemical properties of the resulting larger molecules, making it a targeted choice for specific synthetic goals. smolecule.com

Table 2: Key Reactions of this compound

| Reaction Type | Reagents | Major Product(s) |

|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., alkoxides, thiolates, amines) in polar aprotic solvents. smolecule.com | Substituted pentanes (e.g., ethers, thioethers, amines). smolecule.com |

| Elimination | Strong bases (e.g., potassium tert-butoxide). smolecule.com | Alkenes (e.g., 4-methoxypent-1-ene). smolecule.com |

Historical Perspective of Analogous Compound Studies

While specific historical research on this compound is not extensively documented, the study of its constituent functional groups has a rich history. The synthesis of ethers was revolutionized in 1850 by Alexander Williamson's development of what is now known as the Williamson ether synthesis. numberanalytics.com This reaction, involving an alkoxide reacting with a primary alkyl halide, remains a cornerstone of ether synthesis and is a principal method for preparing compounds analogous to this compound. numberanalytics.comprepchem.com

Similarly, the synthesis of alkyl halides from alcohols has been a long-standing practice in organic chemistry. ijrpr.com For instance, the analogous compound 1-Bromo-4-methylpentane can be synthesized by treating 4-methyl-1-pentanol (B72827) with phosphorus tribromide. chemicalbook.com The study of such related molecules provides valuable insights into the reactivity and properties expected for this compound. Research on isomers like 1-Bromo-5-methoxypentane and 1-bromo-4-methoxybutane (B1268050) further contributes to the understanding of how the relative positions of the functional groups affect the molecule's chemical behavior. nih.govnih.gov

Broader Research Landscape and Emerging Trends

The current research landscape for alkyl halides and ethers is heavily influenced by the principles of green chemistry. There is a significant push towards developing more sustainable, efficient, and environmentally benign synthetic methods. ijrpr.comnumberanalytics.com This includes the use of novel catalysts, particularly transition metals, to improve reaction efficiency and selectivity, as well as to minimize waste. ijrpr.comresearchgate.net

For ether synthesis, while the Williamson synthesis is classic, modern research explores alternative disconnection strategies. numberanalytics.comnih.gov For example, nickel-catalyzed cross-coupling reactions using redox-active esters derived from carboxylic acids are emerging as a powerful way to form ethers that might be difficult to access via traditional Sₙ2 pathways, which can be hampered by steric hindrance. nih.gov

In the broader context of alkyl halide chemistry, there is a continuous effort to discover new halogenation methods and catalytic transformations. patsnap.comijrpr.com Advanced analytical methods, such as the use of nondeuterated solvent NMR spectroscopy, are being employed to monitor reaction progress and mechanisms in real-time, offering greater insight into substitution and elimination pathways for compounds like this compound. researchgate.net These trends highlight a move towards more precise, efficient, and sustainable practices in organic synthesis. patsnap.com

Structure

3D Structure

Properties

Molecular Formula |

C6H13BrO |

|---|---|

Molecular Weight |

181.07 g/mol |

IUPAC Name |

1-bromo-4-methoxypentane |

InChI |

InChI=1S/C6H13BrO/c1-6(8-2)4-3-5-7/h6H,3-5H2,1-2H3 |

InChI Key |

METYEKWKVRJCIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCBr)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 4 Methoxypentane

Precursor Selection and Design Strategies

The design of a successful synthesis for 1-bromo-4-methoxypentane hinges on the logical selection of starting materials that can be efficiently converted to the desired product. The key structural features to be installed are the C-Br bond at the 1-position and the C-O-CH3 ether linkage at the 4-position of the pentane (B18724) chain.

A plausible, though less direct, approach involves the functionalization of a pentane backbone. This strategy would require the regioselective introduction of both the bromo and methoxy (B1213986) groups onto a pentane or pentene precursor. For instance, a method could theoretically be devised starting from a pentene, but would likely involve multiple steps to achieve the desired 1,4-substitution pattern and avoid mixtures of isomers.

A more direct and common strategy involves starting with a precursor that already contains the required ether functionality. This simplifies the synthesis by focusing on the introduction of the bromine atom at the desired position.

A key precursor in this category is 4-methoxypentanol . This alcohol can be subjected to bromination to replace the hydroxyl group with a bromine atom. Reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) are typically employed for this transformation. smolecule.com This approach is advantageous as it directly leads to the formation of the carbon-bromine bond at the terminal position, assuming the starting alcohol is 1-hydroxy-4-methoxypentane.

Alternatively, a Williamson ether synthesis approach could be employed. vaia.com This would involve reacting a suitable alkoxide with an alkyl halide. For this compound, this could theoretically involve the reaction of a 4-bromopentoxide with a methyl halide, or more practically, the reaction of a methoxide (B1231860) salt with a 1,4-dibromopentane (B1359787). However, the latter approach could lead to a mixture of products, including elimination and double substitution products.

Synthesizing this compound can also commence from a precursor that already contains a bromine atom. A logical starting material would be a dibromopentane, such as 1,4-dibromopentane . The challenge then becomes the selective substitution of one bromine atom with a methoxy group.

This can be achieved by reacting 1,4-dibromopentane with a controlled amount of a methoxide source, such as sodium methoxide, in a suitable solvent. smolecule.com Careful control of stoichiometry and reaction conditions is crucial to favor the monosubstitution product and minimize the formation of the disubstituted diether and elimination byproducts.

Another possibility involves starting with a bromo-alcohol, such as 4-bromo-1-pentanol . The hydroxyl group of this precursor can then be converted to a methoxy group via methylation. This could be accomplished using a reagent like methyl iodide in the presence of a base (Williamson ether synthesis). This method offers a clear and controlled pathway to the final product.

Classical Synthetic Routes and Refinements

The synthesis of this compound is often accomplished through well-established reaction types in organic chemistry. These methods are reliable and can be refined to optimize yield and purity.

Nucleophilic substitution reactions are fundamental to the synthesis of this compound. organic-chemistry.org The SN2 (Substitution Nucleophilic Bimolecular) mechanism is particularly relevant. vaia.com This mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. vaia.com

One of the most common applications of the SN2 reaction in this context is the conversion of an alcohol to an alkyl bromide. For example, the reaction of 4-methoxypentanol with a brominating agent like phosphorus tribromide proceeds through an SN2 pathway. The hydroxyl group is first converted into a better leaving group, which is then displaced by the bromide ion.

The Williamson ether synthesis is another prime example of an SN2 reaction. vaia.com In the synthesis of this compound from 1,4-dibromopentane, the methoxide ion acts as the nucleophile, attacking one of the carbon atoms bearing a bromine atom (the electrophile), which serves as the leaving group. smolecule.comvaia.com The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the methoxide ion. smolecule.com

| Reaction Type | Starting Material | Reagent | Product | Key Mechanism |

| Bromination of Alcohol | 4-Methoxypentanol | PBr3 or HBr | This compound | SN2 |

| Williamson Ether Synthesis | 1,4-Dibromopentane | Sodium Methoxide | This compound | SN2 |

An alternative synthetic route involves the addition of hydrogen bromide (HBr) across a carbon-carbon double bond in a methoxy-pentene precursor. The regioselectivity of this hydrohalogenation reaction is a critical consideration.

For example, the addition of HBr to 4-methoxy-1-pentene would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromine atom adds to the more substituted carbon. This would result in the formation of 2-bromo-4-methoxypentane, not the desired 1-bromo isomer.

To achieve the anti-Markovnikov addition required to form this compound, the reaction would need to be carried out under conditions that favor a free-radical mechanism. This is typically accomplished by adding HBr in the presence of a radical initiator, such as a peroxide (e.g., benzoyl peroxide). Under these conditions, the bromine radical adds to the less substituted carbon of the alkene, followed by abstraction of a hydrogen atom from HBr to yield the terminal bromide.

| Precursor | Reagent | Condition | Major Product |

| 4-Methoxy-1-pentene | HBr | Peroxides (Radical Initiator) | This compound |

| 4-Methoxy-1-pentene | HBr | No Peroxides | 2-Bromo-4-methoxypentane |

Etherification Reactions involving Bromo-Alcohols

A primary and logical pathway to this compound involves the etherification of a suitable bromo-alcohol precursor, such as 5-bromo-2-pentanol. The most common method for this transformation is the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where an alkoxide ion displaces a halide or other suitable leaving group. numberanalytics.commasterorganicchemistry.com

In a typical procedure, the bromo-alcohol is first deprotonated by a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a frequently used base for this purpose as it irreversibly deprotonates the alcohol, generating the alkoxide and hydrogen gas, which bubbles out of the solution. masterorganicchemistry.com The resulting alkoxide then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired methoxy ether. prepchem.com

The general scheme for this reaction is as follows:

Deprotonation: 5-bromo-2-pentanol + NaH → Sodium 5-bromo-2-pentoxide + H₂

Nucleophilic Substitution: Sodium 5-bromo-2-pentoxide + CH₃I → this compound + NaI

This method is highly effective for primary and secondary alcohols. The choice of a strong, non-nucleophilic base is crucial to prevent side reactions. The reaction is typically carried out in an aprotic solvent to facilitate the SN2 pathway. masterorganicchemistry.com

Modern and Green Chemistry Approaches

In recent years, the principles of green chemistry have guided the development of more sustainable and efficient synthetic methods. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. ijrpr.com

Catalytic Methods in Bromination and Ether Formation

Catalytic processes offer significant advantages by enabling reactions under milder conditions and improving selectivity. numberanalytics.com For the synthesis of bromo-ethers, catalysis can be applied to either the bromination or the etherification step.

Catalytic Etherification: Copper-catalyzed ether synthesis has emerged as a powerful method, particularly for forming hindered ethers. nih.gov While traditionally used for aryl ethers, developments have extended its use. For instance, a CuBr·SMe₂/PCy₃ catalyst system with a mild base like K₃PO₄ can promote the etherification of α-bromo carbonyl compounds with alcohols at room temperature. nih.gov This suggests the potential for developing a copper-catalyzed methylation of 5-bromo-2-pentanol.

Catalytic Bromination: The bromination of a precursor like 4-methoxypentanol can be achieved using catalysts. smolecule.com Iodine-catalyzed bromination of aryl ethers using N-Bromosuccinimide (NBS) has been studied extensively, revealing that the reaction is actually catalyzed by IBr formed in situ. sci-hub.st Zeolites have also been employed as reusable catalysts for highly selective bromination of aromatic compounds, favoring para-substitution. researchgate.netrsc.org Electrochemical methods offer a metal-free alternative for the synthesis of β-bromoethers from alkenes, using dibromomethane (B42720) as the bromine source in an alcohol solvent. organic-chemistry.orgorganic-chemistry.org This approach generates bromine radicals via anodic oxidation, which then react with the alkene. organic-chemistry.org

Flow Chemistry and Continuous Synthesis Development

Flow chemistry, where reagents are pumped through tubes and reactors, offers superior control over reaction parameters like temperature and mixing, enhancing safety and scalability. cinz.nzmdpi.com This continuous processing technique is well-suited for multistep syntheses and the handling of hazardous intermediates. cam.ac.uk The synthesis of α-halo ethers, which can be hazardous, has been demonstrated on-demand in a telescoped flow procedure, improving safety by avoiding isolation of the intermediate. orgsyn.org A flow chemistry setup could be designed for the synthesis of this compound, potentially integrating the bromination and etherification steps into a continuous, automated process. vapourtec.com

Solvent-Free and Environmentally Conscious Methodologies

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free Williamson synthesis has been shown to be efficient for the etherification of phenols. tandfonline.comtandfonline.comresearchgate.net These reactions often proceed rapidly at low temperatures by mixing the phenol (B47542) with a solid base like potassium carbonate, followed by the addition of an alkylating agent. tandfonline.comresearchgate.net

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times. benthamscience.comorgchemres.org A microwave-assisted Williamson synthesis has been developed for ethers using a catalyst derived from waste banana peels, avoiding corrosive bases and phase transfer catalysts. benthamscience.com Such solvent-free and microwave-assisted protocols could be adapted for the etherification of 5-bromo-2-pentanol, offering a more environmentally friendly route.

Optimization of Reaction Conditions and Yield

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential.

Temperature, Pressure, and Stoichiometric Control

The Williamson ether synthesis is sensitive to reaction parameters. Being an SN2 reaction, it is favored by lower temperatures to minimize the competing E2 elimination reaction, which can become significant at higher temperatures, especially with secondary halides. masterorganicchemistry.com

Temperature: For the etherification of bromo-alcohols, maintaining a controlled temperature is key. In a patent for preparing decabromodiphenyl ether, the process involves adding the diphenyl ether to the brominating agent at a low temperature (≤15°C) and then raising it to achieve perbromination, highlighting the importance of temperature staging. google.com For catalytic etherifications, temperatures can range from room temperature to elevated temperatures (e.g., 50°C or 80°C) depending on the substrate and catalyst system. nih.gov High-temperature (above 300°C) catalytic Williamson synthesis has been developed for industrial applications to activate weak alkylating agents like alcohols directly. acs.org

Stoichiometry and Reagents: The ratio of base to alcohol and alkylating agent must be carefully controlled. An excess of the alkoxide is often used to drive the reaction to completion. The choice of base is also critical; a mild base like K₃PO₄ was found to be effective in a copper-catalyzed etherification, minimizing elimination side reactions. nih.gov In bromination reactions, the amount of brominating agent, such as N-Bromosuccinimide (NBS), and the concentration of the reactants can significantly affect the yield and selectivity. researchgate.netchemrxiv.org

The following table summarizes the optimization of conditions for a related bromination reaction, illustrating the impact of solvent and reagents on yield.

| Entry | Solvent System | Reagents | Time (min) | Yield (%) | Reference |

| 1 | WEPA (1.5 mL) | 4-methylphenol (1 mmol), NBS (0.5 mmol) | 15 | 18 | researchgate.net |

| 2 | WEPA (2.5 mL) | 4-methylphenol (1 mmol), NBS (0.5 mmol) | 15 | 39 | researchgate.net |

| 3 | WEPA (2.5 mL), Ethanol (0.5 mL) | 4-methylphenol (1 mmol), NBS (0.5 mmol) | 5 | 48 | researchgate.net |

| Table showing optimization of bromination conditions for 4-methylphenol. WEPA is a water-extract of banana peel ash. |

By systematically adjusting these parameters—temperature, pressure (especially in flow systems), and the stoichiometry of reactants and catalysts—a high-yield, selective synthesis of this compound can be achieved.

Catalyst and Reagent System Development

The conversion of primary alcohols to alkyl bromides is a fundamental transformation in organic chemistry, and several reagent systems have been developed for this purpose. For a substrate such as 4-methoxypentan-1-ol (B14758646), the presence of an ether linkage requires careful selection of reagents to avoid cleavage of the C-O bond.

Phosphorus Tribromide (PBr₃):

One of the most common and effective reagents for the conversion of primary alcohols to alkyl bromides is phosphorus tribromide (PBr₃). vaia.comwikipedia.orgcommonorganicchemistry.com The reaction is typically carried out in an inert solvent, such as diethyl ether or dichloromethane (B109758), and often at reduced temperatures to control the exothermic nature of the reaction. google.com The mechanism involves the initial reaction of the alcohol with PBr₃ to form a phosphite (B83602) ester. This is followed by an Sₙ2 attack by a bromide ion, leading to the desired alkyl bromide and phosphorous acid as a byproduct. vaia.com

A significant advantage of using PBr₃ for a substrate like 4-methoxypentan-1-ol is its high specificity for the hydroxyl group, leaving the ether functionality intact under carefully controlled conditions. vaia.commasterorganicchemistry.com The reaction generally proceeds with inversion of configuration at the chiral center, should one be present.

Appel Reaction:

The Appel reaction provides a mild and versatile alternative for the synthesis of alkyl bromides from alcohols. wikipedia.orgalfa-chemistry.com This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄). wikipedia.orgnrochemistry.com The reaction is typically performed in an aprotic solvent like dichloromethane or acetonitrile (B52724).

The mechanism of the Appel reaction involves the formation of a phosphonium (B103445) salt from the reaction of PPh₃ and CBr₄. The alcohol then attacks the phosphonium salt, leading to the formation of an oxyphosphonium intermediate. Subsequent Sₙ2 displacement by the bromide ion yields the alkyl bromide and triphenylphosphine oxide. alfa-chemistry.com The strong P=O bond formed in the byproduct provides the thermodynamic driving force for the reaction. wikipedia.org For primary alcohols such as 4-methoxypentan-1-ol, the Appel reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. nrochemistry.com The mild and neutral conditions of the Appel reaction make it particularly suitable for substrates with acid-sensitive functional groups, such as the ether in this compound. alfa-chemistry.com

N-Bromosuccinimide (NBS):

N-Bromosuccinimide (NBS) is another common brominating agent. organic-chemistry.org However, its application in the direct conversion of primary aliphatic alcohols to alkyl bromides is less straightforward. NBS is more frequently used for the bromination of allylic and benzylic positions or as an oxidizing agent for alcohols. organic-chemistry.orgresearchgate.net In some instances, NBS in combination with other reagents can effect the bromination of alcohols, but this often requires specific catalytic systems. nih.gov The use of NBS for a substrate like 4-methoxypentan-1-ol would need careful optimization to favor the desired substitution over potential oxidation or other side reactions.

Below is a table summarizing the common reagent systems for the synthesis of bromoalkanes from alcohols:

| Reagent System | Typical Conditions | Mechanism (for primary alcohols) | Key Features |

| PBr₃ | Inert solvent (e.g., Et₂O, CH₂Cl₂), 0 °C to room temp. | Sₙ2 | High specificity for alcohols, compatible with ethers. |

| PPh₃ / CBr₄ (Appel Reaction) | Aprotic solvent (e.g., CH₂Cl₂, MeCN), 0 °C to room temp. | Sₙ2 | Mild, neutral conditions, suitable for sensitive substrates. |

| NBS / Other reagents | Varies depending on the co-reagent/catalyst. | Varies | Can act as an oxidant, requires careful control. |

Minimization of Byproduct Formation

A primary challenge in the synthesis of this compound is the prevention of side reactions that can lead to a mixture of products, thereby reducing the yield and complicating purification. The principal byproduct of concern is the one arising from the cleavage of the ether bond.

Ether Cleavage under Acidic Conditions:

The use of strong hydrohalic acids, such as hydrobromic acid (HBr), for the conversion of alcohols to alkyl bromides is a common method. manac-inc.co.jp However, this approach is generally unsuitable for substrates containing ether linkages. masterorganicchemistry.com The reaction of an alcohol with HBr proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the bromide ion. The acidic conditions required for this reaction can also lead to the protonation of the ether oxygen in this compound or its precursor, 4-methoxypentan-1-ol. manac-inc.co.jp This protonated ether is then susceptible to cleavage by the bromide ion, which would lead to the formation of di-brominated and/or diol byproducts, significantly reducing the yield of the desired product.

The mechanism of ether cleavage with HBr also proceeds via an Sₙ2 or Sₙ1 pathway depending on the structure of the ether. manac-inc.co.jp Given the structure of this compound, both C-O bonds of the ether are susceptible to cleavage under harsh acidic conditions.

Strategies for Minimizing Byproducts:

To circumvent the issue of ether cleavage, reagent systems that operate under non-acidic or very mild conditions are highly preferred for the synthesis of this compound.

Use of PBr₃: As mentioned, PBr₃ is a suitable reagent as it does not generate strong acid in situ. While phosphorous acid is a byproduct, it is a weaker acid than HBr and generally does not promote significant ether cleavage under the typical reaction conditions. vaia.com Maintaining a low reaction temperature provides better control and further minimizes the risk of side reactions. google.com

The Appel Reaction: The Appel reaction is particularly advantageous as it proceeds under neutral conditions, thus avoiding acid-catalyzed ether cleavage. alfa-chemistry.com The reagents (PPh₃ and CBr₄) and the byproducts (triphenylphosphine oxide and haloform) are not acidic, making this a robust method for substrates with acid-labile groups.

The following table outlines potential byproducts and the methods to minimize their formation:

| Potential Byproduct | Origin | Minimization Strategy |

| 1,4-Pentanediol | Hydrolysis of the starting material or product. | Use of anhydrous reaction conditions. |

| 1,4-Dibromopentane | Cleavage of the ether linkage by HBr. | Avoid using HBr. Employ milder reagents like PBr₃ or the Appel reaction system (PPh₃/CBr₄). |

| 4-Methoxypentene | Elimination reaction. | Use of non-basic conditions and lower reaction temperatures. |

| Di(4-methoxypentyl) ether | Symmetrical ether formation from the starting alcohol. | This is a potential side reaction if the alcohol is activated under conditions that favor intermolecular reaction. Using stoichiometric reagents like PBr₃ or the Appel system under controlled conditions minimizes this. |

Reactivity and Mechanistic Investigations of 1 Bromo 4 Methoxypentane

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involve the replacement of the bromine atom (a good leaving group) by a nucleophile. For a secondary substrate like 1-bromo-4-methoxypentane, both bimolecular (SN2) and unimolecular (SN1) mechanisms are possible.

Bimolecular Nucleophilic Substitution (SN2) Mechanisms

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. byjus.compressbooks.pub The attack occurs from the backside, opposite to the leaving group, to minimize steric hindrance and allow for proper orbital overlap. pressbooks.pub

The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile, leading to a second-order rate law. byjus.comyoutube.com Rate = k[CH₃CH(OCH₃)CH₂CH(Br)CH₃][Nu⁻]

For this compound, the secondary nature of the carbon bearing the bromine means that while the reaction is possible, it is more sterically hindered than a primary alkyl halide. youtube.com The accessibility of this carbon to the nucleophile is a critical factor determining the reaction rate. youtube.comyoutube.com

Unimolecular Nucleophilic Substitution (SN1) Considerations

The SN1 mechanism is a two-step pathway. byjus.com The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a secondary carbocation intermediate and a bromide ion. byjus.comchemguide.co.uk The second step is a rapid attack on the planar carbocation by a nucleophile. byjus.com

Step 1 (Slow, Rate-Determining): CH₃CH(OCH₃)CH₂CH(Br)CH₃ → CH₃CH(OCH₃)CH₂CH⁺CH₃ + Br⁻

Step 2 (Fast): CH₃CH(OCH₃)CH₂CH⁺CH₃ + Nu⁻ → CH₃CH(OCH₃)CH₂CH(Nu)CH₃

The rate of the SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow step. This results in first-order kinetics. byjus.com Rate = k[CH₃CH(OCH₃)CH₂CH(Br)CH₃]

The viability of the SN1 pathway for this compound hinges on the stability of the secondary carbocation formed. While secondary carbocations are more stable than primary ones, they are less stable than tertiary carbocations. masterorganicchemistry.com The stability of this intermediate can be influenced by the solvent. libretexts.org

Influence of Nucleophile Strength and Solvent Polarity

The competition between SN1 and SN2 pathways for this compound can be controlled by the choice of nucleophile and solvent.

Nucleophile Strength: Strong nucleophiles, particularly those with a negative charge (e.g., OH⁻, RO⁻, CN⁻), favor the SN2 mechanism as they are more likely to attack the substrate directly in a concerted step. libretexts.org Weaker, neutral nucleophiles like water or alcohols favor the SN1 mechanism because they are less capable of direct attack and will wait for the formation of the more reactive carbocation intermediate. byjus.comlibretexts.org

Solvent Polarity: Solvents play a critical role in stabilizing the intermediates and transition states of substitution reactions. libretexts.org

Polar protic solvents (e.g., water, methanol (B129727), ethanol) have the ability to solvate both cations and anions effectively. They are particularly adept at stabilizing the carbocation intermediate in an SN1 reaction, thus increasing the reaction rate. libretexts.orglibretexts.org

Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) can solvate cations but are less effective at solvating anions. This leaves the nucleophile less solvated and therefore more reactive, which favors the SN2 pathway. libretexts.org

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate | Secondary (possible) | Secondary (possible, sensitive to sterics) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., Acetone, DMSO) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

Stereochemical Implications of Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction on this compound depends entirely on the mechanism. The carbon atom bonded to the bromine is a chiral center.

SN2 Stereochemistry: The SN2 mechanism proceeds via backside attack, which forces the other three substituents on the carbon to "flip over," similar to an umbrella inverting in the wind. pressbooks.pub This process, known as a Walden inversion, results in a complete inversion of the stereochemical configuration at the chiral center. youtube.comyoutube.com If the starting material is the (R)-enantiomer of this compound, the SN2 product will be exclusively the (S)-enantiomer. youtube.comreddit.com

SN1 Stereochemistry: In an SN1 reaction, the formation of the trigonal planar carbocation intermediate results in the loss of the original stereochemistry. masterorganicchemistry.com The incoming nucleophile can then attack either face of the planar carbocation with roughly equal probability. This leads to the formation of a nearly 50:50 mixture of both enantiomers, a product known as a racemic mixture. libretexts.org The result is a mixture of both inversion and retention of configuration. masterorganicchemistry.com

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes, especially in the presence of a base. chemicalnote.com Similar to substitution, elimination can proceed through bimolecular (E2) or unimolecular (E1) pathways.

E1 and E2 Elimination Mechanisms

E2 Mechanism: The E2 reaction is a concerted, single-step process where a base removes a proton from a β-carbon (a carbon adjacent to the one with the leaving group) at the same time the C-Br bond breaks and a π-bond forms. ksu.edu.salumenlearning.com The rate is second-order, depending on the concentration of both the substrate and the base. youtube.com

Rate = k[Substrate][Base]

This pathway is favored by strong bases (e.g., alkoxides like ethoxide). lumenlearning.com

Regioselectivity: this compound has two different β-carbons, meaning two different alkene products are possible. According to Zaitsev's rule , elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. ck12.org Therefore, removal of a proton from the more substituted β-carbon would be the major pathway with a small, strong base. However, if a sterically hindered, bulky base (e.g., potassium tert-butoxide) is used, the less sterically hindered proton is removed, leading to the less substituted Hofmann product . ksu.edu.sautdallas.edu

Stereochemistry: The E2 reaction requires a specific geometry where the β-hydrogen and the bromine leaving group are in an anti-periplanar conformation (180° apart). ksu.edu.samgscience.ac.in

E1 Mechanism: The E1 reaction is a two-step process that begins with the same rate-determining step as the SN1 reaction: formation of a carbocation. lumenlearning.comiitk.ac.in In the second step, a weak base (often the solvent) removes a proton from an adjacent carbon to form the double bond. chemicalnote.comksu.edu.sa

Rate = k[Substrate]

The E1 reaction competes directly with the SN1 reaction and is favored by weak bases and higher temperatures. ksu.edu.salumenlearning.com

Regioselectivity: The E1 reaction typically follows Zaitsev's rule, leading to the formation of the most stable, more substituted alkene as the major product. ksu.edu.sack12.org

Regioselectivity and Stereoselectivity in Alkene Formation

The elimination reactions of this compound can theoretically yield a mixture of alkene products, making the study of regioselectivity and stereoselectivity crucial. Regioselectivity refers to the preference for the formation of one constitutional isomer over another, while stereoselectivity concerns the preferential formation of one stereoisomer.

In the case of this compound, dehydrobromination can result in the formation of two primary regioisomers: 4-methoxy-1-pentene and 4-methoxy-2-pentene. The formation of these products is governed by the regiochemical principles of elimination reactions, primarily Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts that the more substituted (and generally more stable) alkene will be the major product. Conversely, Hofmann's rule predicts the formation of the least substituted alkene.

The stereoselectivity of the reaction leading to 4-methoxy-2-pentene is also a key consideration, as it can exist as two geometric isomers: (E)-4-methoxy-2-pentene and (Z)-4-methoxy-2-pentene. The formation of these stereoisomers is largely dictated by the stereochemical requirement of the E2 elimination mechanism, which typically proceeds via an anti-periplanar transition state. This arrangement minimizes steric strain and allows for optimal orbital overlap as the new π-bond is formed.

Role of Base Strength and Steric Hindrance

The choice of base is a critical factor that significantly influences both the regioselectivity and the competition between substitution and elimination pathways in the reactions of this compound. The strength and steric bulk of the base play pivotal roles in determining the product distribution.

Strong, non-bulky bases, such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH), generally favor the formation of the Zaitsev product, 4-methoxy-2-pentene. This is because these smaller bases can more readily abstract a proton from the more sterically hindered secondary carbon (C-2), leading to the thermodynamically more stable, more substituted alkene.

In contrast, the use of a strong, sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), tends to favor the formation of the Hofmann product, 4-methoxy-1-pentene. The large size of the tert-butoxide ion makes it difficult to access the internal secondary proton at C-2 due to steric hindrance. Instead, it preferentially abstracts a proton from the less sterically hindered terminal methyl group (C-1), leading to the formation of the less substituted alkene.

The interplay between base strength and steric hindrance is summarized in the table below, illustrating the expected major alkene product in the elimination of this compound.

| Base | Base Type | Expected Major Product | Predominant Rule |

| Sodium Ethoxide (NaOEt) | Strong, Non-bulky | 4-methoxy-2-pentene | Zaitsev |

| Potassium tert-butoxide (t-BuOK) | Strong, Bulky | 4-methoxy-1-pentene | Hofmann |

Radical Reactions and Their Pathways

Beyond ionic reactions, this compound can also participate in reactions involving free radical intermediates. These reactions are typically initiated by heat or light and proceed through a distinct set of mechanistic pathways.

Homolytic Cleavage of C-Br Bond

The initiation of radical reactions involving this compound commences with the homolytic cleavage of the carbon-bromine (C-Br) bond. This process, induced by an input of energy such as ultraviolet (UV) light or heat, results in the symmetrical breaking of the covalent bond, with each atom retaining one of the bonding electrons. This generates a pentan-4-methoxy-1-yl radical and a bromine radical.

The energy required for this homolytic bond scission is a critical factor, and the relatively low bond dissociation energy of the C-Br bond compared to C-H or C-C bonds makes it the most likely point of initial fragmentation in a radical-generating environment.

Free Radical Chain Reactions

Once initiated, the radicals of this compound can engage in free radical chain reactions. These reactions proceed through a series of propagation steps where a radical reacts with a neutral molecule to form a new radical, thus continuing the chain.

A common example is radical-mediated halogenation. In the presence of a halogen, such as bromine (Br₂), and a radical initiator, the pentan-4-methoxy-1-yl radical can abstract a bromine atom from a Br₂ molecule to form a new bromoalkane and another bromine radical. This new bromine radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain.

The chain reaction is eventually terminated when two radical species combine, resulting in a non-radical product.

Radical Initiated Functionalization

The radical intermediates derived from this compound can be trapped by various reagents to introduce new functional groups, a process known as radical-initiated functionalization. For instance, in the presence of a suitable hydrogen donor, the pentan-4-methoxy-1-yl radical can be reduced to 4-methoxypentane.

Furthermore, these radicals can participate in addition reactions to alkenes or alkynes, forming new carbon-carbon bonds. The regioselectivity of such additions is often governed by the stability of the resulting radical intermediate.

Organometallic Reagent Interactions

This compound, as an alkyl halide, is a versatile substrate for reactions with various organometallic reagents. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds.

One of the most significant reactions is the formation of a Grignard reagent. By reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), (4-methoxypentyl)magnesium bromide can be synthesized. This organometallic compound effectively reverses the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic center to a strongly nucleophilic and basic one.

The resulting Grignard reagent is a powerful tool for creating new C-C bonds. It can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce the 4-methoxypentyl group into other molecules.

Additionally, this compound can participate in coupling reactions with other organometallic compounds, such as organocuprates (Gilman reagents). For example, reaction with lithium di(alkyl)cuprate can lead to the substitution of the bromine atom with an alkyl group, providing a direct method for C-C bond formation.

The following table summarizes some key interactions of this compound with organometallic reagents.

| Reagent | Product Type | Significance |

| Magnesium (Mg) | Grignard Reagent | Forms a potent nucleophile for C-C bond formation. |

| Lithium Dialkylcuprate (R₂CuLi) | Alkane | Enables direct coupling of an alkyl group. |

Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent from this compound involves the reaction of the alkyl halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). wisc.eduwikipedia.org This process is an oxidative insertion of magnesium into the carbon-bromine bond, which results in the reversal of polarity at the carbon atom, a concept known as "umpolung". adichemistry.com The carbon atom bonded to the magnesium becomes nucleophilic, making the resulting organomagnesium compound, (4-methoxypentan-1-yl)magnesium bromide, a potent carbon nucleophile. leah4sci.com

The reaction must be conducted under anhydrous conditions, as Grignard reagents are highly basic and will react with protic solvents like water or alcohols to quench the reagent, forming the corresponding alkane (4-methoxypentane). adichemistry.com The magnesium metal surface often requires activation to remove the passivating layer of magnesium oxide, which can be achieved using activating agents like iodine or 1,2-dibromoethane. wikipedia.org

The reactivity of the (4-methoxypentan-1-yl)magnesium bromide is characterized by its nucleophilic attack on a wide range of electrophilic centers, most notably carbonyl compounds. The reaction with aldehydes and ketones provides a reliable method for the formation of new carbon-carbon bonds and the synthesis of alcohols. wisc.edu For example, reaction with formaldehyde (B43269) yields a primary alcohol, aldehydes afford secondary alcohols, and ketones produce tertiary alcohols. wisc.edu

Below is a table illustrating the expected products from the reaction of (4-methoxypentan-1-yl)magnesium bromide with various carbonyl compounds.

| Electrophile | Reagent | Product after Acidic Workup | Product Class |

| Formaldehyde | (4-methoxypentan-1-yl)magnesium bromide | 5-methoxy-1-hexanol | Primary Alcohol |

| Acetaldehyde | (4-methoxypentan-1-yl)magnesium bromide | 6-methoxy-2-heptanol | Secondary Alcohol |

| Acetone | (4-methoxypentan-1-yl)magnesium bromide | 2-methyl-6-methoxy-2-heptanol | Tertiary Alcohol |

| Carbon Dioxide | (4-methoxypentan-1-yl)magnesium bromide | 5-methoxyhexanoic acid | Carboxylic Acid |

Organolithium and Organozinc Chemistry

Similar to Grignard reagents, organolithium and organozinc compounds of this compound can be prepared, serving as alternative carbon nucleophiles.

Organolithium Reagents: The corresponding organolithium reagent, (4-methoxypentan-1-yl)lithium, can be prepared by reacting this compound with lithium metal. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This heightened reactivity allows them to participate in a similar range of reactions, such as nucleophilic addition to carbonyls, but may also lead to more side reactions, including deprotonation of acidic protons alpha to carbonyl groups.

Organozinc Reagents: Organozinc compounds, often prepared via transmetalation from organolithium or Grignard reagents or directly from the alkyl halide using activated zinc (Rieke zinc), are typically less reactive than both organolithium and Grignard reagents. This moderated reactivity makes them valuable for specific applications where higher selectivity is required, such as in Simmons-Smith cyclopropanation (though not directly applicable here) and Negishi cross-coupling reactions. The formation of (4-methoxypentan-1-yl)zinc bromide would provide a softer nucleophile, useful for 1,4-conjugate additions to α,β-unsaturated carbonyls.

The following table summarizes the general reactivity comparison of these organometallic reagents.

| Organometallic Reagent | General Formula | Relative Reactivity | Primary Use Cases |

| Organolithium | R-Li | High | Strong base, nucleophile for C-C bond formation |

| Grignard | R-MgX | Medium | Nucleophile for C-C bond formation with carbonyls |

| Organozinc | R-ZnX | Low | Selective nucleophile, cross-coupling reactions |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) utilizing Bromide functionality

The carbon-bromine bond in this compound allows it to serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a secondary alkyl bromide, the key step is the oxidative addition of the C-Br bond to a Pd(0) catalyst. libretexts.org While couplings with aryl and vinyl halides are common, the use of sp³-hybridized alkyl halides can be more challenging. However, advancements in ligand design have enabled the successful coupling of alkyl bromides. The reaction of this compound with an arylboronic acid, for instance, would yield an alkyl-substituted aromatic compound. masterorganicchemistry.com

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction forms a substituted alkene. wikipedia.org The typical mechanism involves oxidative addition of the alkyl bromide to the palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. For this compound, this reaction would couple the 4-methoxypentyl group to an alkene. The regioselectivity of the C-C bond formation on the alkene is a key consideration in this reaction. organic-chemistry.org

The table below provides hypothetical examples of cross-coupling products derived from this compound.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | (4-methoxypentyl)benzene |

| Heck | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 1-(4-methoxypentyl)-2-phenylethene |

Rearrangement Reactions

Neighboring Group Participation Effects

In reactions involving the departure of the bromide leaving group, such as in solvolysis, the methoxy (B1213986) group at the C4 position of this compound can act as an internal nucleophile. This phenomenon is known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgspcmc.ac.in The lone pair of electrons on the oxygen atom can attack the carbon bearing the bromine (C1) in an intramolecular SN2 fashion as the bromide ion departs.

This participation leads to the formation of a cyclic oxonium ion intermediate, specifically a 2-methyl-5-propyltetrahydrofuranium ion. The key consequences of NGP are:

Rate Acceleration: The rate of the reaction is often significantly increased compared to a similar compound lacking the participating group (e.g., 1-bromopentane), because the intramolecular reaction is entropically favored. wikipedia.orgdalalinstitute.com

Stereochemical Control: NGP proceeds through two consecutive SN2-like steps. The first is the intramolecular attack forming the cyclic intermediate (inversion), and the second is the attack by an external nucleophile on the cyclic intermediate (another inversion). The net result is retention of configuration at the reaction center. spcmc.ac.inchem-station.com

| Substrate | Reaction Condition | Key Feature | Expected Outcome |

| This compound | Solvolysis (e.g., in acetic acid) | Methoxy group at C4 | Rate acceleration, formation of a cyclic ether intermediate |

| 1-Bromopentane | Solvolysis (e.g., in acetic acid) | No participating group | Slower "normal" SN1/SN2 reaction |

Carbocation Rearrangements

Under conditions that favor a carbocation mechanism (e.g., SN1 or E1 reactions), the initial formation of a carbocation at the C1 position would generate a highly unstable primary carbocation. cureffi.org Such unstable intermediates are prone to rapid rearrangement to form more stable carbocations. libretexts.orglibretexts.org

The most likely rearrangement for the 4-methoxypentan-1-yl cation is a 1,2-hydride shift . In this process, a hydride ion (H⁻) from the adjacent carbon (C2) migrates to the positively charged C1, shifting the positive charge to C2. masterorganicchemistry.com This transforms the unstable primary carbocation into a more stable secondary carbocation.

Further rearrangements are possible but generally less favorable unless a significantly more stable carbocation (e.g., tertiary or resonance-stabilized) can be formed. In this specific structure, the 1,2-hydride shift is the most probable and significant rearrangement pathway. The subsequent reaction with a nucleophile would then occur at C2, leading to a rearranged product.

| Initial Carbocation | Stability | Rearrangement Pathway | Resulting Carbocation | Stability |

| 4-methoxypentan-1-yl cation (Primary) | Low | 1,2-Hydride Shift | 4-methoxypentan-2-yl cation (Secondary) | Higher |

| 4-methoxypentan-2-yl cation (Secondary) | Higher | 1,2-Hydride Shift | 4-methoxypentan-3-yl cation (Secondary) | Similar |

Applications of 1 Bromo 4 Methoxypentane As a Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The structure of 1-bromo-4-methoxypentane allows for its incorporation into larger molecules, contributing a five-carbon chain with a latent hydroxyl functionality.

One of the primary applications of this compound is as an alkylating agent for the introduction of the 4-methoxypentyl group onto various substrates. This moiety can be valuable in modifying the steric and electronic properties of a molecule, as well as providing a handle for further functionalization upon deprotection of the methoxy (B1213986) group to reveal the secondary alcohol.

This compound readily undergoes nucleophilic substitution reactions with a wide range of carbon and heteroatom nucleophiles.

Alkylation of Carbon Nucleophiles: Carbanions, such as those derived from malonic esters, β-ketoesters, and organometallic reagents, can be effectively alkylated with this compound to form new carbon-carbon bonds. For instance, the reaction with diethyl malonate in the presence of a suitable base would yield diethyl 2-(4-methoxypentyl)malonate, a versatile intermediate for further synthetic transformations.

Alkylation of Heteroatom Nucleophiles: Amines, alkoxides, and thiolates can also serve as nucleophiles, leading to the formation of N-alkylated, O-alkylated (ethers), and S-alkylated (thioethers) products, respectively. These reactions are typically carried out under basic conditions to deprotonate the heteroatom, generating a more potent nucleophile.

| Nucleophile Type | Example Nucleophile | Product Type |

| Carbon | Diethyl malonate anion | C-Alkylated malonic ester |

| Nitrogen | Primary amine (R-NH₂) | Secondary amine (R-NH-CH₂(CH₂)₂CH(OCH₃)CH₃) |

| Oxygen | Alkoxide (R-O⁻) | Ether (R-O-CH₂(CH₂)₂CH(OCH₃)CH₃) |

| Sulfur | Thiolate (R-S⁻) | Thioether (R-S-CH₂(CH₂)₂CH(OCH₃)CH₃) |

Synthesis of Macrocycles and Cyclic Ethers

While specific examples in the literature are not abundant, the bifunctional nature of this compound makes it a potential candidate for the synthesis of macrocycles and cyclic ethers. For example, by carefully designing a substrate containing a nucleophilic site, an intramolecular cyclization reaction could be envisioned. Deprotection of the methoxy group to the corresponding alcohol, followed by activation and reaction with an internal nucleophile, could lead to the formation of a cyclic ether.

Role in Natural Product Synthesis

The utility of small, functionalized building blocks is a cornerstone of natural product synthesis. While direct and prominent examples of this compound in published total syntheses are not readily found, its potential as a key intermediate remains.

In the context of a complex total synthesis, a fragment like the 4-methoxypentyl group could be a crucial substructure of a larger natural product. Synthetic chemists could employ this compound to introduce this fragment early in a synthetic sequence. The methoxy group would serve as a robust protecting group throughout multiple synthetic steps, only to be removed at a late stage to reveal the hydroxyl group for the final transformations or to match the functionality present in the natural product target. The development of synthetic routes utilizing such versatile building blocks is a continuous effort in the field of organic synthesis.

Introduction of Oxygenated Aliphatic Chains

As a bifunctional molecule, this compound possesses two key reactive sites: the carbon-bromine bond and the methoxy group. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, making it a valuable reagent for introducing the 4-methoxypentyl moiety into various molecular scaffolds. This functionality allows for the incorporation of a flexible, oxygenated aliphatic chain.

One documented example of its use is in the synthesis of N-substituted amines. Specifically, this compound has been used as a reactant in the synthesis of Ethyl(4-methoxypentyl)amine. In this reaction, the bromine atom is displaced by the amine nucleophile, forming a new carbon-nitrogen bond and effectively transferring the 4-methoxypentyl chain to the ethylamine (B1201723) core.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ethylamine | Ethyl(4-methoxypentyl)amine | Nucleophilic Substitution |

This type of reaction is fundamental in organic synthesis for building more complex molecules from simpler precursors. The introduction of the methoxy group within the pentyl chain also offers a site for potential further functionalization or can influence the physicochemical properties of the final product, such as its polarity and solubility.

Development of Specialty Chemicals and Advanced Materials Precursors

Polymers and Functional Materials Monomers

In principle, molecules like this compound could serve as precursors to monomers for polymerization reactions. For instance, the bromo-functionality could be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer would contain a pendant 4-methoxypentyl chain, which could impart specific properties to the final polymer, such as increased flexibility, lower glass transition temperature, and modified solubility. However, no published studies have demonstrated this specific application for this compound.

Derivatization for Sensor Technologies

The development of chemical sensors often relies on the functionalization of surfaces or indicator molecules with specific chemical groups that can interact with an analyte of interest. Bromo-alkanes are commonly used to alkylate sensor components. Theoretically, this compound could be used to introduce the 4-methoxypentyl group onto a sensor platform. The methoxy group could potentially act as a hydrogen bond acceptor or a site for metal ion coordination, which are key recognition events in many sensing mechanisms. Nevertheless, there is no specific literature describing the use of this compound in the derivatization for sensor technologies.

Precursor for Bioactive Compound Analogs (excluding direct biological activity/drug data)

The modification of known bioactive compounds is a common strategy in medicinal chemistry to improve their properties. Alkyl bromides are frequently employed to introduce alkyl chains onto a parent scaffold.

Scaffold Modification for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve systematically altering the structure of a molecule to understand how these changes affect its interaction with a biological target. This compound could, in theory, be used to append a 4-methoxypentyl chain to a bioactive scaffold. This modification would allow researchers to probe the effect of a medium-length, flexible, and oxygenated aliphatic chain on the compound's activity. Such studies are crucial for optimizing lead compounds in drug discovery. At present, there are no published SAR studies that specifically report the use of this compound for this purpose.

Synthesis of Probes for Biochemical Research

Biochemical probes are essential tools for studying biological processes. These probes often consist of a molecule of interest attached to a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) via a linker. The reactive nature of the carbon-bromine bond in this compound makes it a potential candidate for use as a linker precursor. It could be used to connect a pharmacophore to a tag, with the 4-methoxypentyl chain serving as a flexible spacer. However, the scientific literature does not currently contain examples of biochemical probes synthesized using this compound.

Advanced Spectroscopic and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

Proton (¹H) NMR spectroscopy of 1-bromo-4-methoxypentane reveals distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing the connectivity of the molecule. hw.ac.ukcompoundchem.com

The expected ¹H NMR spectrum would show six distinct signals corresponding to the different sets of protons in the molecule. The protons on the carbon bearing the bromine atom (H-1) are significantly deshielded and appear downfield around 3.4 ppm. Similarly, the proton on the carbon attached to the methoxy (B1213986) group (H-4) and the protons of the methoxy group itself (-OCH₃) are also shifted downfield due to the electronegativity of the oxygen atom. researchgate.netoregonstate.edu The splitting patterns, predicted by the n+1 rule, are crucial for confirming the arrangement of these groups. For example, the signal for the terminal methyl protons (H-5) is expected to be a doublet because it is adjacent to a single proton (H-4). compoundchem.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (-CH₂Br) | ~ 3.40 | Triplet (t) | 2H |

| H-2 (-CH₂-) | ~ 1.85 | Multiplet (m) | 2H |

| H-3 (-CH₂-) | ~ 1.65 | Multiplet (m) | 2H |

| H-4 (-CHOCH₃) | ~ 3.45 | Multiplet (m) | 1H |

| H-5 (-CH₃) | ~ 1.15 | Doublet (d) | 3H |

| -OCH₃ | ~ 3.30 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In the proton-decoupled spectrum of this compound, each unique carbon atom produces a single peak. The chemical shifts are indicative of the carbon's bonding and electronic environment.

The structure of this compound contains six distinct carbon atoms, and thus six signals are expected in its ¹³C NMR spectrum. The carbon atom bonded to the electronegative bromine (C-1) appears at approximately 34 ppm. The carbon atom bonded to the methoxy group (C-4) is significantly deshielded, appearing further downfield around 78 ppm. The methoxy carbon itself (-OCH₃) resonates at about 56 ppm. The remaining aliphatic carbons (C-2, C-3, C-5) appear in the typical upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂Br) | ~ 34 |

| C-2 (-CH₂-) | ~ 30 |

| C-3 (-CH₂-) | ~ 39 |

| C-4 (-CHOCH₃) | ~ 78 |

| C-5 (-CH₃) | ~ 20 |

| -OCH₃ | ~ 56 |

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and definitively establish the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be expected between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the linear pentane (B18724) chain connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, already-assigned proton signal. For instance, the proton signal at ~3.40 ppm (H-1) would show a correlation to the carbon signal at ~34 ppm (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is particularly useful for confirming conformation and stereochemistry. libretexts.org In this compound, NOESY could show correlations between the methoxy protons (-OCH₃) and protons on adjacent carbons (H-3 and H-4), providing further confirmation of the structure.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula for this compound is C₆H₁₃BrO. HRMS can distinguish its exact mass from other compounds with the same nominal mass. The calculated exact mass for the [M]⁺ ion of this compound is 180.01500 Da. chemsrc.com An experimental HRMS measurement confirming this value would validate the assigned molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com This hyphenated technique is ideal for assessing the purity of a sample of this compound and confirming its identity. longdom.orgresearchgate.net

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates it into its individual components. A pure sample of this compound would ideally produce a single peak in the gas chromatogram. This peak is then introduced into the mass spectrometer, which generates a mass spectrum.

The mass spectrum displays the molecular ion peak and a series of fragment ion peaks. A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks of nearly equal abundance, [M]⁺ and [M+2]⁺, due to the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). miamioh.edu The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for this molecule would include the loss of the bromine atom, the methoxy group, and cleavage of the carbon-carbon bonds.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Possible Fragment Identity | Fragmentation Pathway |

| 180/182 | [C₆H₁₃BrO]⁺ | Molecular Ion (M⁺) |

| 149/151 | [C₆H₁₂Br]⁺ | Loss of •OCH₃ |

| 101 | [C₆H₁₃O]⁺ | Loss of •Br |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage next to ether oxygen |

| 45 | [C₂H₅O]⁺ | Cleavage and rearrangement |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the determination of molecular weight with minimal fragmentation. chemicalbook.comyoutube.com While direct ESI-MS studies on this compound are not extensively documented in publicly available research, the expected behavior can be inferred from its structure and the known principles of ESI-MS.

In positive-ion mode, this compound is expected to form a protonated molecule, [M+H]⁺, or adducts with cations present in the solvent, such as [M+Na]⁺ or [M+K]⁺. Given the presence of the ether oxygen, protonation would likely occur at this site. The high-resolution mass measurement of these ions would allow for the confirmation of the elemental composition of the parent molecule.

Tandem mass spectrometry (ESI-MS/MS) experiments would be crucial for structural confirmation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns would emerge. Expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of the methoxy group: Cleavage of the C-O bond could result in the loss of a methanol (B129727) molecule (CH₃OH).

Cleavage of the carbon chain: Fragmentation at various points along the pentane backbone.

Loss of HBr: Elimination of hydrogen bromide.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. nih.gov Consequently, any bromine-containing ion will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass-to-charge units (m/z). nih.gov This distinctive pattern is a powerful diagnostic tool for identifying and confirming the presence of bromine in the molecule and its fragments.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. While a specific, publicly available IR spectrum for this compound is not readily found, the expected absorption bands can be predicted based on its structural components: an alkyl bromide and an ether.

The key functional group vibrations for this compound would be:

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl chain.

C-O Stretching (Ether): A strong, characteristic absorption band is expected in the 1050-1150 cm⁻¹ range, which is indicative of the C-O single bond stretch of the ether functional group. nist.govsielc.com

C-Br Stretching: The stretching vibration of the carbon-bromine bond typically appears in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹. This absorption confirms the presence of the bromo- functional group.

The absence of strong absorptions in other regions, such as a broad band around 3200-3600 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch), would confirm the absence of hydroxyl or carbonyl functional groups, respectively. jsmcentral.org

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Alkane C-H | 2850-3000 | Stretching |

| Ether C-O | 1050-1150 | Stretching |

| Alkyl Bromide C-Br | 500-600 | Stretching |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

Gas chromatography (GC) is an ideal method for analyzing volatile and thermally stable compounds like this compound. nist.gov The compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of components between the mobile and stationary phases.

For purity assessment, a GC analysis would reveal the presence of any volatile impurities, such as starting materials, solvents, or byproducts. The area under each peak in the resulting chromatogram is proportional to the amount of the corresponding compound, allowing for quantitative analysis. nist.gov When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the main compound and any impurities by matching their mass spectra with known databases. nist.govmiamioh.edu Studies on related haloalkanes show that mass spectrometric detection is highly sensitive for bromoalkanes. nist.govmiamioh.edu

The retention time of this compound would depend on factors such as the column's stationary phase, temperature program, and carrier gas flow rate. A non-polar stationary phase would likely be used, where elution order is primarily determined by the boiling points of the components.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. semanticscholar.orgyoutube.com For a compound like this compound, which has limited UV absorbance, detection might be achieved using a refractive index detector or by coupling the HPLC system to a mass spectrometer (LC-MS).

Reversed-phase HPLC (RP-HPLC) would be the most common mode for analysis. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. More polar compounds elute earlier, while less polar compounds like this compound are retained longer. By running a gradient of solvent mixtures, components of a reaction mixture can be effectively separated. This allows for precise monitoring of the consumption of reactants and the formation of the product. For preparative applications, the separated fractions can be collected, providing a purified sample of the compound.

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Principle of Separation |

| GC | Non-polar (e.g., Polydimethylsiloxane) | Inert Gas (e.g., Helium, Nitrogen) | Partitioning based on volatility and interaction with stationary phase |

| HPLC (Reversed-Phase) | Non-polar (e.g., C18-silica) | Polar solvent mixture (e.g., Acetonitrile/Water) | Partitioning based on polarity differences |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase (eluent).

As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases. For this compound, which is a relatively non-polar compound, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would be used. The starting materials and the final product will have different retention factors (Rf values), allowing for a visual assessment of the reaction's progression. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a liquid at room temperature, this technique cannot be applied to the compound itself.

However, if a solid derivative of this compound were synthesized, X-ray crystallography could provide invaluable structural information. For instance, if the bromo- group were displaced in a substitution reaction to form a solid product, analysis of its single crystals would confirm the compound's constitution and stereochemistry unequivocally. The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no such crystallographic studies on derivatives of this compound have been reported in the accessible scientific literature.

Advanced hyphenated techniques (e.g., GC-IR, LC-NMR)

The structural elucidation and analysis of specific chemical entities such as this compound in complex mixtures can be significantly enhanced through the use of advanced hyphenated analytical techniques. These methods combine a separation technique with a spectroscopic detection method, providing comprehensive qualitative and quantitative data. Among the most powerful of these are Gas Chromatography-Infrared Spectroscopy (GC-IR) and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR). While specific research applying these techniques directly to this compound is not prevalent in publicly available literature, their theoretical application provides a clear framework for its detailed analysis.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR is a powerful analytical technique that couples the high-resolution separation capability of gas chromatography with the specific molecular identification power of infrared spectroscopy. alwsci.com In a hypothetical analysis of a mixture containing this compound, the sample would first be injected into the GC system. The components of the mixture would be separated based on their volatility and interaction with the stationary phase of the GC column. chromatographytoday.com Given its molecular weight and functional groups, this compound would exhibit a characteristic retention time under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

As each separated component, including this compound, elutes from the GC column, it passes through an interface into an infrared spectrometer. The spectrometer then acquires the vapor-phase infrared spectrum of the isolated compound. chromatographytoday.com Infrared spectroscopy is highly effective for identifying functional groups within a molecule, as different bonds absorb infrared radiation at specific frequencies. nih.gov The resulting IR spectrum for this compound would provide a unique molecular fingerprint, with characteristic absorption bands confirming the presence of its key structural features. For instance, the C-H stretching of the alkane backbone, the C-O stretching of the ether group, and the C-Br stretching vibrations would all be identifiable. This technique is particularly advantageous for distinguishing between structural isomers, which might have similar mass spectra but will display distinct IR spectra. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR is another sophisticated hyphenated technique that directly links a liquid chromatography system with an NMR spectrometer. iosrphr.org This combination is invaluable for the analysis of complex mixtures, providing unambiguous structural information on the separated components. sumitomo-chem.co.jp The LC system first separates the components of a liquid sample, after which the eluent flows into the NMR spectrometer for analysis. mdpi.com

For a compound like this compound, LC-NMR could be employed, particularly if it is part of a non-volatile mixture or if it is thermally labile, making GC analysis challenging. The analysis can be performed in different modes, such as on-flow, where spectra are recorded continuously as the eluent passes through the NMR flow cell, or stopped-flow, where the flow is halted when a peak of interest is in the detector, allowing for longer acquisition times and more detailed 2D NMR experiments. researchgate.net

The ¹H NMR and ¹³C NMR spectra obtained for this compound would offer a wealth of structural information. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum would reveal the number of different proton environments and their connectivity. For example, the methoxy group protons would appear as a singlet, while the protons on the carbon chain would show complex splitting patterns (e.g., doublets, triplets, multiplets) due to coupling with adjacent protons. This detailed information allows for the complete assignment of the proton and carbon skeleton of the molecule, confirming its identity as this compound.